2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound that features a chlorophenoxy group, a furan ring, and an isoxazole moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps:
Formation of the chlorophenoxy group: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent.
Construction of the isoxazole ring: This step may involve the reaction of a suitable precursor with hydroxylamine and an appropriate aldehyde or ketone.
Coupling of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable diene and dienophile.
Final coupling: The final step involves coupling the chlorophenoxy group with the isoxazole-furan intermediate using an appropriate linker, such as an acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the isoxazole moiety.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.
Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide may have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetamide: Lacks the isoxazole and furan rings.
N-(5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide: Lacks the chlorophenoxy group.
2-(4-bromophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of both the chlorophenoxy group and the isoxazole-furan moiety in 2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide makes it unique compared to its analogs. This combination of functional groups may confer distinct chemical reactivity and biological activity.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c17-11-3-5-13(6-4-11)22-10-16(20)18-9-12-8-15(23-19-12)14-2-1-7-21-14/h1-8H,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBAYAMYRVUYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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